Ethyl dichlorophosphite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro(ethoxy)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl2OP/c1-2-5-6(3)4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCINRPAXRJLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl2OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164383 | |
| Record name | Ethyl dichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-42-6 | |
| Record name | Phosphorodichloridous acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl dichlorophosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl dichlorophosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl dichlorophosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Ethyl Dichlorophosphite
Established Synthetic Routes
The traditional methods for synthesizing ethyl dichlorophosphite (B8498940) and related compounds primarily involve the reaction of phosphorus halides with alcohols.
Reaction of Phosphorus(V) Oxychloride with Ethanol (B145695)
The reaction between Phosphorus(V) oxychloride (also known as phosphoryl chloride, POCl₃) and ethanol is a method for producing ethyl dichlorophosphate (EtOPOCl₂), a related but distinct phosphorus(V) compound, not the phosphorus(III) compound ethyl dichlorophosphite. lpnu.ua The higher oxidation state of the phosphorus atom in the starting material (P(V)) is retained in the final product.
The synthesis involves the slow addition of ethanol to cooled phosphorus(V) oxychloride. The reaction mixture is then stirred at low temperature before being heated to drive the reaction to completion. The product, ethyl dichlorophosphate (B8581778), is subsequently purified by vacuum distillation. This method is also used to prepare other organophosphate compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. innospk.com
A representative procedure for the synthesis of ethyl dichlorophosphate is detailed in the table below.
| Reactant 1 | Amount (mol) | Reactant 2 | Amount (mol) | Temperature Conditions | Duration | Yield | Reference |
| Phosphorus(V) Oxychloride | 0.20 | Ethanol | 0.10 | 273–278 K, then 393 K | 2 h, then 4 h | 75% | |
| Phosphorus(V) Oxychloride | 0.13 | Ethanol | 0.13 | 0°C | 1.5 h | - | lpnu.ua |
Preparation from Phosphoryl Chloride and Ethanol
This heading describes the same chemical reaction as the one above, as "phosphoryl chloride" is the common name for phosphorus(V) oxychloride. lpnu.uarushim.ru The reaction yields ethyl dichlorophosphate (C₂H₅Cl₂O₂P), a colorless liquid that serves as a highly reactive electrophile for nucleophilic addition reactions. innospk.comrushim.ru It is a crucial intermediate for producing various bioactive molecules and materials like phosphinanes and phosphoramidates. rushim.rujku.at
Utilizing Phosphorus Trichloride (B1173362) with Alcohols under Anhydrous Conditions
The standard and direct synthesis of this compound involves the reaction of phosphorus trichloride (PCl₃) with absolute ethanol under anhydrous conditions. rushim.ru This reaction must be performed in the absence of water to prevent the hydrolysis of the phosphorus halides and the desired product. The hydrogen chloride (HCl) gas generated during the reaction is typically removed to prevent side reactions, such as the cleavage of the P-OR bond in the product. rushim.rugoogle.com
This method can be generalized for the synthesis of various trialkyl phosphites. Industrial processes often employ an auxiliary base, such as a high molecular weight alkylamine, to act as an acid-binding agent in a homogeneous liquid phase, which avoids the formation of solid by-products and simplifies purification. google.com However, for laboratory-scale synthesis, the reaction can be performed without a base, with the HCl being vented from the system. rushim.rugoogle.com
Reaction of PX₃ with Epoxides
The reaction of phosphorus trihalides (PX₃, where X is a halogen like Cl or Br) with epoxides (alkylene oxides) is a known method for synthesizing haloalkyl phosphites. This reaction typically leads to the formation of tris(2-haloalkyl) phosphites rather than directly yielding an alkyl dichlorophosphite like this compound. acs.org
The process involves reacting a phosphorus trihalide with a stoichiometric excess of an alkylene oxide, such as ethylene (B1197577) oxide or propylene (B89431) oxide. This initial reaction forms the tris(2-haloalkyl) phosphite (B83602). To ensure full utilization of the reactants and avoid side reactions, the process can be designed with a post-reactor where any unreacted alkylene oxide is treated with additional phosphorus trihalide. acs.org The reaction is generally carried out in an inert organic solvent and in the absence of moisture. acs.org
Equilibrium Reactions between Trialkyl Phosphite and PX₃
Alkyl dichlorophosphites can be formed through redistribution (or comproportionation) reactions between a trialkyl phosphite, such as triethyl phosphite ((EtO)₃P), and a phosphorus trihalide like phosphorus trichloride (PCl₃). This reaction establishes an equilibrium that can be driven towards the desired product, this compound (EtOPCl₂).
The reaction can be represented by the following equilibrium: (EtO)₃P + 2 PCl₃ ⇌ 3 EtOPCl₂
This type of redistribution is also observed during the thermolysis of phosphonium (B103445) salts, where various phosphonium species can disproportionate, leading to a mixture of products. semanticscholar.orgresearchgate.net In preparative chemistry, reacting trialkyl phosphites with PCl₃ in the presence of a catalyst like boron trifluoride etherate can be used to synthesize dialkyl (dialkoxymethyl)phosphonates from orthoformate esters, showcasing the reactivity of this mixture. nih.gov
Advanced Synthetic Approaches and Innovations
While traditional batch synthesis methods are well-established, there is a growing interest in developing more efficient, safer, and scalable processes for producing organophosphorus compounds like this compound. Advanced approaches focus on improving reaction control, minimizing waste, and enhancing product purity.
Continuous Flow Synthesis: Continuous-flow microreactor technology offers significant advantages over conventional batch processing. core.ac.uk This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic reactions like those involving phosphorus halides. core.ac.ukresearchgate.net While specific examples for the continuous flow synthesis of this compound are emerging, the successful application of this technology to related organophosphorus compounds, such as intermediates for pharmaceuticals, demonstrates its high potential for this process. vulcanchem.comcore.ac.uk
Catalytic Methods: The development of catalytic routes for the synthesis of phosphorus compounds is an area of active research. Catalysis can offer pathways with higher atom economy and milder reaction conditions. For instance, Lewis base catalysis is employed in various organocatalytic stereoselective reactions involving trichlorosilyl (B107488) compounds, which share some reactivity principles with phosphorus chlorides. iss.it Research into phosphorus-based catalysis itself, including nucleophilic phosphine (B1218219) catalysis, is expanding the toolbox for creating complex phosphorus-containing molecules. acs.org The application of novel catalytic systems could lead to more advanced and efficient syntheses of alkyl dichlorophosphites.
Multi-component Reactions: Convergent and efficient strategies, such as pseudo four-component condensation reactions, are being developed for the synthesis of complex molecules like phosphonopeptides. These reactions often utilize alkyl dichlorophosphites as key building blocks, reacting them with amides, aldehydes, and amino esters in a one-pot procedure. mdpi.comnovanet.ca Advances in these multi-component strategies drive innovation in the application of this compound and may, in turn, spur the development of new synthetic methods for the reagent itself.
Catalyst-Free Synthesis Methods
The synthesis of this compound can be performed without a catalyst, typically involving the reaction of phosphorus trichloride with an alcohol. A common laboratory-scale preparation involves the slow, controlled addition of absolute ethanol to an excess of phosphorus trichloride at a low temperature. The reaction proceeds as follows:
PCl₃ + C₂H₅OH → C₂H₅OPCl₂ + HCl
This reaction is a nucleophilic substitution on the phosphorus atom. It is crucial to control the stoichiometry and temperature to prevent further substitution, which would lead to the formation of diethyl chlorophosphite ( (C₂H₅O)₂PCl ) and triethyl phosphite ( (C₂H₅O)₃P ). The hydrochloric acid (HCl) generated is typically removed as a gas. While this method can be performed without a catalyst, the presence of a base like triethylamine (B128534) is often used to scavenge the HCl, driving the reaction to completion. georganics.sk
Another approach involves the redistribution reaction between triethyl phosphite and phosphorus trichloride. google.com Heating a mixture of these two reagents leads to an equilibrium that includes this compound.
2 PCl₃ + (C₂H₅O)₃P ⇌ 3 C₂H₅OPCl₂
Separation of the desired product from this equilibrium mixture is necessary, typically achieved by distillation.
Ultrasonic Irradiation Assisted Synthesis
Ultrasonic irradiation is a technique that uses high-frequency sound waves to induce acoustic cavitation, which can enhance chemical reactivity, increase reaction rates, and improve yields. While the literature extensively details the use of this compound in ultrasound-assisted multicomponent reactions to synthesize complex heterocyclic compounds like thiazolo-diazaphosphole derivatives rsc.orgresearchgate.net, specific methods detailing the synthesis of this compound itself using ultrasonic irradiation are not prominently featured in available research. However, ultrasound has been generally applied to synthesize various organic compounds, including 1,3,4-oxadiazole (B1194373) derivatives, often leading to shorter reaction times and higher yields. jetir.org The principles of sonochemistry suggest that its application could potentially enhance the efficiency of traditional this compound synthesis methods by promoting better mixing and mass transfer, especially in heterogeneous reaction mixtures.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. Key considerations include:
Use of Less Hazardous Chemicals: Phosphorus trichloride is a highly corrosive and toxic reagent. Research into alternative, less hazardous phosphorus sources is a goal of green chemistry.
Energy Efficiency: Traditional methods often require heating and cooling steps. Exploring syntheses that can proceed efficiently at ambient temperature, potentially aided by methods like ultrasonic irradiation, would reduce energy consumption.
Renewable Feedstocks: The use of bio-ethanol, derived from the fermentation of renewable resources, as the source of the ethyl group would align the synthesis with green chemistry principles.
Waste Reduction: Optimizing reaction conditions to maximize the yield of this compound and minimize the formation of byproducts like diethyl chlorophosphite and triethyl phosphite is crucial for waste prevention. Purification methods like vacuum distillation, while effective, are energy-intensive; developing syntheses that yield a purer crude product would be advantageous. innospk.com
Chemo- and Regioselective Synthesis
Chemo- and regioselectivity are critical concepts in the synthesis of more complex molecules where multiple reactive sites exist. In the context of synthesizing this compound itself from simple precursors like PCl₃ and ethanol, the primary challenge is one of chemoselectivity. The reaction must be controlled to favor the monosubstitution of one chloride atom on the PCl₃ molecule with an ethoxy group, preventing over-reaction to form di- and tri-substituted products. This is typically achieved by using an excess of phosphorus trichloride and maintaining low reaction temperatures.
This compound is itself a valuable reagent in chemo- and regioselective synthesis. As a bidentate phosphorylating agent, it can react selectively with different nucleophiles. mdpi.com For instance, in reactions with molecules containing multiple hydroxyl or amino groups, this compound can be directed to react with a specific functional group under controlled conditions, a key step in the synthesis of complex molecules like nucleoside prodrugs and phosphoramidates. georganics.skjku.atacs.org
Purification and Characterization Techniques for Synthetic Products
Following synthesis, this compound must be purified and its identity and purity confirmed through various analytical techniques.
Vacuum Distillation for Purification
Vacuum distillation is the primary method for purifying crude this compound. lpnu.ua Since the compound can decompose at its atmospheric boiling point, distillation under reduced pressure allows it to boil at a much lower temperature, preserving its chemical integrity. The process effectively separates the volatile this compound from less volatile starting materials, byproducts, and any catalysts or solvents used in the synthesis. The efficiency of the purification depends on the difference in boiling points between the product and impurities. A patent describes obtaining this compound with a boiling point of 47-52 °C at a pressure of 13 Torr, with a yield of 85-90%. google.com Other sources report similar boiling points under vacuum. georganics.skchemicalbook.com
Table 1: Reported Boiling Points of this compound under Vacuum
| Boiling Point (°C) | Pressure (mmHg/Torr) | Source |
| 47-52 | 13 Torr | google.com |
| 60-65 | 10 mmHg | chemicalbook.com |
| 58-62 | 10 mmHg | georganics.sk |
Spectroscopic Characterization (NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the structure of the purified this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation.
¹H NMR: The proton NMR spectrum provides information about the ethyl group. It typically shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from coupling to each other. Further coupling to the phosphorus atom (³¹P) can lead to more complex splitting patterns (e.g., a doublet of quartets for the CH₂ group).
¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the ethyl group, with their chemical shifts and coupling to the ³¹P nucleus providing further structural confirmation.
³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for phosphorus compounds. This compound exhibits a characteristic chemical shift in the ³¹P NMR spectrum, which is highly sensitive to the electronic environment of the phosphorus atom. A reported ³¹P NMR chemical shift for a similar dichlorophosphite structure is around δ 131.34 ppm. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to:
C-H stretching and bending vibrations of the ethyl group.
P-O-C stretching vibrations.
P-Cl stretching vibrations, which typically appear in the lower frequency region of the spectrum (around 450-550 cm⁻¹). Sigma-Aldrich and Thermo Scientific confirm that the infrared spectrum is a key quality control parameter for this compound. nih.govthermofisher.in
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₂H₅Cl₂OP), the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M, M+2, M+4) with a specific intensity ratio (approximately 9:6:1), reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.govnist.gov Analysis of the fragmentation pattern can further confirm the structure.
Table 2: Summary of Spectroscopic Data for this compound and Related Structures
| Technique | Observation | Compound | Source |
| ³¹P NMR | δ 131.34 ppm (d, J = 64.6 Hz) | 2,2-dichloro-2,3-dihydro-1,3,2-benzodioxaphosphole derivative | rsc.org |
| ¹H NMR | Complex signals for ethyl group due to P-H coupling | Ethylphosphonate derivatives | mdpi.com |
| IR | Conforms to standard spectrum | Ethyl dichlorophosphate | thermofisher.in |
| Mass Spec | Characteristic isotopic cluster for two Cl atoms | This compound | nih.govnist.gov |
Chemical Compounds Mentioned
Reaction Mechanisms and Reactivity of Ethyl Dichlorophosphite
Fundamental Reaction Pathways
The primary reaction pathways of ethyl dichlorophosphite (B8498940) are centered around its function as an electrophile, where it is attacked by various nucleophiles. The two chlorine atoms serve as effective leaving groups, facilitating substitution reactions at the phosphorus center.
Role as a Phosphorylating Agent in Organic Synthesis
Ethyl dichlorophosphite serves as a key phosphorylating agent, a reagent that introduces a phosphate (B84403) or phosphite (B83602) group into a molecule. cymitquimica.com This reactivity is fundamental to its application in the synthesis of more complex organophosphorus compounds. It reacts with nucleophiles such as alcohols or amines, where the nucleophile attacks the phosphorus atom, displacing one or both of the chloride ions. evitachem.com This process is crucial in the production of various phosphonate (B1237965) esters and serves as an intermediate step in the synthesis of agrochemicals and pharmaceuticals. cymitquimica.com For instance, it is a precursor in the synthesis of choline (B1196258) phospholipids, where it reacts with lipophilic alcohols. beilstein-journals.org It has also been used in the synthesis of peptide derivatives.
Reactivity with Water and Formation of Phosphorous Acid Derivatives
This compound is sensitive to moisture and reacts with water. cymitquimica.com In this hydrolysis reaction, the nucleophilic water molecule attacks the electrophilic phosphorus atom. This leads to the sequential displacement of the two chloride ions, which are released as hydrochloric acid. The ultimate phosphorus-containing product of this hydrolysis is a phosphorous acid derivative. cymitquimica.comvulcanchem.com
Anhydride (B1165640) Forming Reagent Applications
A notable application of this compound is its use as an anhydride-forming reagent. While detailed mechanisms in the context of this compound are not extensively published in primary literature, the principle is analogous to the use of other phosphorus halides. In this type of reaction, a carboxylic acid can react with this compound. The process generally involves the formation of a mixed anhydride intermediate, which can then react with another molecule of the carboxylic acid to generate the corresponding carboxylic acid anhydride, with the phosphorus byproducts being water-soluble and easily removed. This method is an alternative to using reagents like acyl chlorides for anhydride synthesis. libretexts.orgtheexamformula.co.uk
Nucleophilic Additions
The core reactivity of this compound involves undergoing nucleophilic substitution at the phosphorus atom. evitachem.com It is a highly reactive electrophile that is well-suited for important nucleophilic addition-elimination reactions. georganics.sk Nucleophiles, such as the nitrogen in amines or the oxygen in alcohols and phenols, attack the electron-deficient phosphorus center. This attack initiates a substitution sequence where a chloride ion is expelled as a leaving group. Depending on the stoichiometry and reaction conditions, either one or both chlorine atoms can be replaced by the incoming nucleophile, leading to the formation of a diverse range of organophosphorus compounds. researchgate.net
Mechanistic Investigations in Specific Reaction Systems
To better understand the reactivity of this compound, specific reaction systems have been investigated, providing insight into the mechanistic details of the transformations it undergoes.
Reaction with Phenols and Triethylamine (B128534)
The reaction of this compound with phenols in the presence of a non-nucleophilic base like triethylamine is a common and well-documented transformation used in organic synthesis. researchgate.netrsc.org This reaction is often the first step in the preparation of more complex phosphotriesters or phosphoramidates. nih.govacs.org
The mechanism proceeds as follows:
Nucleophilic Attack: The oxygen atom of the phenol (B47542) acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound. This forms a transient phosphonium (B103445) intermediate.
Deprotonation: Triethylamine, acting as a base, removes the acidic proton from the hydroxyl group of the phenol. rsc.org This step neutralizes the intermediate and produces a triethylammonium (B8662869) chloride salt as a byproduct.
Product Formation: The resulting product is an ethyl phenyl phosphorochloridite, where one of the chlorine atoms has been substituted by a phenoxy group. rsc.org
This intermediate can then be subjected to further nucleophilic substitution by reacting with another nucleophile, such as an amine or a second alcohol, to create a fully substituted phosphite triester. The reaction is typically conducted at low temperatures (e.g., -78 °C) in an anhydrous solvent like dichloromethane (B109758) to control reactivity and prevent unwanted side reactions. rsc.orgnih.govacs.org
Below is a data table summarizing a typical reaction of this type.
| Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| This compound | Phenol | Triethylamine (TEA) | Dichloromethane (DCM) | -78 to 25 | Ethyl phenyl phosphorochloridite |
Condensation Reactions with Resorcinol (B1680541) Derivatives
The reactivity of dichlorophosphites and their analogues with polyfunctional phenols, such as resorcinol derivatives, provides a pathway to complex phosphorus-containing heterocyclic and framework structures. While direct studies on this compound with resorcinol derivatives are not extensively detailed in the surveyed literature, the reaction of a closely related compound, 2-ethoxyvinyl dichlorophosphonate, with 4-ethylresorcinol (B1360110) serves as an illustrative example of the reaction type. researchgate.netchemjournal.kzorcid.org
This condensation reaction, carried out in toluene (B28343) with trifluoroacetic acid as a catalyst, yields previously unknown phosphorus-containing framework compounds. researchgate.net A key finding from this research is that the reaction is not perfectly selective, resulting in the formation of a mixture of two regioisomers. researchgate.netchemjournal.kz The structural analysis via ³¹P and ¹H NMR spectroscopy confirmed the production of these isomers. researchgate.net
The ratio of the formed regioisomers was determined to be 4:1. researchgate.netchemjournal.kz It was also demonstrated that a single, functionalized regioisomer could be successfully isolated from the mixture through an acylation process using acetic anhydride. researchgate.netchemjournal.kz This work highlights a promising synthetic method for creating novel framework phosphonates based on the condensation of dichlorophosphonates with resorcinol and its derivatives. researchgate.netresearcher.liferesearcher.life
Table 1: Regioisomer Formation in the Condensation of 2-Ethoxyvinyl Dichlorophosphonate with 4-Ethylresorcinol
| Reactants | Conditions | Products | Regioisomeric Ratio | Source |
| 2-Ethoxyvinyl dichlorophosphonate 4-Ethylresorcinol | Toluene, Trifluoroacetic acid | Mixture of two framework phosphonates | 4:1 | researchgate.netchemjournal.kz |
Hydrophosphination Reactions and Regioselectivity
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is a fundamental method for forming P-C bonds. This reaction class is characterized by significant challenges in controlling regioselectivity—that is, whether the phosphorus atom adds to the more substituted (Markovnikov product) or less substituted (anti-Markovnikov product) carbon of the double or triple bond. acs.orgrsc.org
The regioselectivity of hydrophosphination can often be controlled by the choice of catalyst or activation method. nih.govacs.org For instance, studies on the hydrophosphination of terminal alkynes with secondary phosphine-boranes have shown that the reaction's outcome is dependent on the activation process. acs.org In some systems, lanthanum-based catalysts have been used to achieve high regiospecificity, yielding only the anti-Markovnikov product. acs.org Furthermore, stereoselectivity, leading to either the E or Z isomer of the resulting vinylphosphine, can also be controlled by adjusting reaction conditions. acs.org
It is important to note that this compound itself, lacking a P-H bond, does not directly participate in hydrophosphination reactions as the phosphinating agent. Instead, it serves as a precursor for synthesizing other organophosphorus compounds. The principles of regioselectivity observed in hydrophosphination reactions are, however, central to understanding bond formation in organophosphorus chemistry. hkbu.edu.hk Theoretical studies on related hydrophosphination reactions have employed Density Functional Theory (DFT) to analyze the potential energy surfaces and determine the nature of the reaction mechanism and its regiospecificity. scirp.org
Theoretical and Computational Studies of Reactivity
Density Functional Theory (DFT) for Reaction Pathway and Transition States
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex chemical reactions, including those involving organophosphorus compounds. acs.orgnih.gov By mapping the potential energy surface of a reaction, DFT calculations can elucidate detailed reaction pathways, identify transient intermediates, and characterize the structure and energy of transition states. acs.org
For nucleophilic substitution reactions at the phosphorus center, DFT studies can distinguish between different mechanistic possibilities. For example, a reaction can proceed through a single-step, concerted mechanism (Sₙ2-P) involving one transition state, or a multi-step addition-elimination pathway that involves a stable pentacoordinate intermediate and two transition states. acs.orgmdpi.com Computational studies on the alkaline hydrolysis of various organophosphorus compounds have confirmed the existence of both one-step and multi-step pathways, showing that the specific mechanism can depend on the orientation of the attacking nucleophile and the nature of the substituents on the phosphorus atom. acs.orgacs.org In some cases, DFT calculations have revealed that increasing the number of electron-withdrawing substituents can stabilize intermediates and transition states, favoring one reaction pathway (e.g., P-C cleavage) over another (P-O cleavage). acs.org
Analysis of Global and Local Reactivity Parameters
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a series of descriptors derived from its electronic structure. pku.edu.cnnih.gov These parameters help predict how a molecule will behave in a chemical reaction, identifying which sites are most susceptible to electrophilic or nucleophilic attack. scirp.orgjcchems.com
Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.
Nucleophilicity Index (N): Quantifies the ability of a species to donate electrons.
These global parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Local reactivity descriptors , such as the Fukui function, pinpoint specific reactive sites within a molecule. scirp.orgpku.edu.cn The Fukui function indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes, thus identifying the most likely sites for electrophilic, nucleophilic, or radical attack. nih.gov A theoretical study on menthoxy dichlorophosphite, a compound structurally similar to this compound, successfully used these DFT-based descriptors to analyze its global and local reactivity. jcchems.com
Table 2: Key Global and Local Reactivity Descriptors from Conceptual DFT
| Descriptor | Symbol | Interpretation | Application | Source |
| Global Descriptors | ||||
| Chemical Hardness | η | Resistance to change in electron configuration. | Predicts overall stability and reactivity. | pku.edu.cnresearchgate.net |
| Chemical Potential | μ | Electron escaping tendency; related to electronegativity. | Indicates the direction of charge transfer in a reaction. | pku.edu.cnresearchgate.net |
| Electrophilicity Index | ω | Propensity of a species to accept electrons. | Ranks molecules in order of their electrophilic character. | nih.govresearchgate.net |
| Local Descriptor | ||||
| Fukui Function | f(r) | Change in electron density at a point r with respect to a change in the number of electrons. | Identifies the most reactive atoms for specific attack types. | scirp.orgpku.edu.cn |
Prediction of Compound Stability
Computational methods are increasingly used to predict the stability of chemical compounds, which can refer to either thermodynamic stability (the compound's energy relative to its isomers or decomposition products) or kinetic stability (the compound's resistance to change over time). nih.gov
DFT calculations can accurately predict thermodynamic stability by computing the total electronic energy of different molecules. This allows for the comparison of the relative stabilities of various isomers. For instance, DFT has been used to determine that one tautomer of a phosphorus heterocycle is significantly more stable than another by comparing their computed energies. acs.org
Kinetic stability is assessed by calculating the energy barriers for potential decomposition or reaction pathways. nih.gov A high activation energy barrier implies that a compound will be slow to react, making it kinetically stable or persistent. DFT, in conjunction with transition state theory, has been used to calculate reaction rate constants and atmospheric lifetimes for organophosphorus compounds, providing a quantitative measure of their environmental persistence. nih.gov Furthermore, machine learning and Quantitative Structure-Activity Relationship (QSAR) models, which can be built upon computationally derived descriptors, are used to predict properties like toxicity, which is intrinsically linked to the compound's reactivity and stability within a biological system. arxiv.orgarxiv.orgnih.govnih.gov
Applications of Ethyl Dichlorophosphite in Advanced Organic Synthesis
Applications of Ethyl Dichlorophosphite (B8498940) and its Derivatives in Advanced Organic Synthesis
The reactivity of the P-Cl bonds in ethyl dichlorophosphite and its phosphate (B84403) analogue makes them powerful tools for introducing phosphorus-containing moieties into organic molecules, leading to a wide array of functional derivatives.
Synthesis of Phosphonate (B1237965) Esters and Derivatives
This compound and ethyl dichlorophosphate (B8581778) are instrumental in the synthesis of various phosphonate esters. These reactions typically involve the nucleophilic substitution of the chlorine atoms by alcohols or other nucleophiles.
Ethyl dichlorophosphate is a highly reactive electrophile used in the preparation of nucleoside phosphate and phosphonate prodrugs. georganics.skgeorganics.sk The objective of creating these prodrugs is often to enhance the oral bioavailability of antiviral agents. nih.gov For instance, in the synthesis of prodrugs for the anti-HIV agent 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA), dichlorophosphonate intermediates are reacted with alcohols or amines to form the desired bis(alkyl ester) or bis(alkyl amide) prodrugs. nih.gov This strategy modifies the charge and lipophilicity of the parent drug, facilitating its absorption. nih.gov Similarly, acyclic nucleoside phosphonates, a class of potent antiviral and cytostatic agents, are synthesized by condensing a purine (B94841) or pyrimidine (B1678525) base with a precursor like diisopropyl 2-(chloroethoxymethyl)phosphonate. frontiersin.org
Ethyl dichlorophosphate has been utilized as a starting material in the synthesis of heterocyclic compounds such as phosphinanes and azaphosphinanes. georganics.skgeorganics.sk These molecules have garnered significant interest in medicinal chemistry. Research has shown that phosphinanes and azaphosphinanes synthesized using this reagent can act as potent and selective inhibitors of the activated thrombin-activatable fibrinolysis inhibitor (TAFIa). georganics.skgeorganics.sk Inhibiting TAFIa is a promising therapeutic strategy for treating conditions like pulmonary embolism or ischemic stroke by enhancing blood vessel recanalization. georganics.skgeorganics.sk For example, 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide is prepared through the cyclocondensation of ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate. researchgate.net
The introduction of phosphate or phosphonate groups into polymers can significantly alter their properties, making them suitable for biomedical applications. Ethyl dichlorophosphate has been used as a monomer in polycondensation reactions to create unsaturated polyphosphoesters (UPPE). acs.org These polymers can form cross-linked matrices with mechanical properties similar to natural trabecular bone, showing potential as injectable tissue engineering scaffold materials. acs.org The presence of phosphorus in the polymer backbone is key to applications in drug delivery, as it can influence biodegradability and provide sites for further functionalization. nih.gov The goal is to create biocompatible materials that can, for example, interact with bone tissue through the phosphate groups' affinity for calcium phosphate. nih.gov
To improve the pharmacokinetic properties of curcumin (B1669340), a natural compound with diverse biological activities, novel analogues containing an ethylphosphonate linker have been designed and synthesized. mdpi.comresearchgate.net In this synthesis, ethyl dichlorophosphate serves as the coupling agent. mdpi.com The general procedure involves reacting tyrosol- or melatonin-based building blocks with ethyl dichlorophosphate in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) at 0 °C. mdpi.com This approach replaces the unstable central portion of curcumin with a more stable ethyl phosphonate group while preserving its key pharmacophoric features. mdpi.com
One of the synthesized mimics, designated EP4, demonstrated significant cytotoxic effects against several human cancer cell lines while sparing normal cells. mdpi.comresearchgate.nethelsinki.fi
Table 1: Cytotoxic Activity of Curcumin Mimic EP4
| Cell Line | Effect | Finding |
|---|---|---|
| HeLa, A375, WM266 | Cytotoxic | EP4 exhibited substantial cytotoxic effects. mdpi.comresearchgate.net |
| HDF (Normal Cells) | Non-toxic | EP4 spared normal human dermal fibroblasts. mdpi.comresearchgate.net |
| MDA-MB-231, LX2 | Highly Cytotoxic | EP4 displayed five times higher toxicity than curcumin. mdpi.comresearchgate.net |
This table summarizes research findings on the biological activity of an ethylphosphonate curcumin mimic synthesized using ethyl dichlorophosphate. mdpi.com
Ethyl dichlorophosphate is an important intermediate in the agrochemical industry. innospk.commyskinrecipes.com It is notably used in the manufacture of the organophosphate insecticide and nematicide Ethoprophos. innospk.comnih.gov Its high reactivity allows for the efficient construction of the organophosphorus core structure characteristic of many pesticides. myskinrecipes.com Beyond insecticides, the reagent is also utilized in the synthesis of certain herbicides, highlighting its broad utility in producing crop protection agents. myskinrecipes.com
Role in Peptide Synthesis
Both this compound and ethyl dichlorophosphate are employed as activating agents in peptide synthesis. fishersci.calookchem.comtandfonline.com They facilitate the formation of amide or related bonds under mild conditions.
One key application involves the synthesis of N-phosphoryl di- or tri-peptides. tandfonline.com In this method, ethyl dichlorophosphate (EDCP) is used as an activating agent to prepare N-hydroxysuccinimide esters of N-phosphoryl amino acids. tandfonline.com These activated esters then react smoothly with an amino component (another amino acid or peptide) to form the desired N-phosphoryl peptide product. tandfonline.com This approach provides a pathway to peptide analogues with modified properties. This compound is also specifically cited for its use in synthesizing peptide derivatives. fishersci.calookchem.comsigmaaldrich.comscientificlabs.co.uk
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| (1R,2S,5R)-menthyl dichlorophosphite |
| 2-Ethoxy-6-oxo-1,2-azaphosphinane 2-oxide |
| 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA) |
| Curcumin |
| Dichloromethane (DCM) |
| Diisopropyl 2-(chloroethoxymethyl)phosphonate |
| Ethoprophos |
| Ethyl 4-(P-amino-P-ethoxyphosphinoyl)butanoate |
| Ethyl dichlorophosphate |
| This compound |
| Melatonin (B1676174) |
| N-hydroxysuccinimide |
| Triethylamine (TEA) |
Synthesis of Peptide Derivatives
This compound is utilized as a key reagent in the synthesis of various peptide derivatives, particularly those containing modified backbones such as phosphinopeptides and phosphonodepsipeptides. mmu.ac.ukresearchgate.net The electrophilicity of phosphorus reagents like this compound is a controlling factor in the reactivity of phospha-Mannich reactions, which are employed to create these peptide analogues. mmu.ac.ukcollectionscanada.gc.ca One established method involves the multicomponent condensation of amides, aldehydes, and dichlorophosphites, which, after subsequent reaction with hydroxy esters (alcoholysis), yields phosphonodepsipeptides. researchgate.netcollectionscanada.gc.ca These peptide analogues are of significant interest as they can function as enzyme inhibitors, haptens for antibody production, and prodrugs. researchgate.net
Activation of Amino Acids for Peptide Coupling
A critical step in forming a peptide bond is the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. uni-heidelberg.de this compound and analogous phosphorus compounds serve as effective activating agents for this purpose. archive.org The general mechanism involves the reaction of the dichlorophosphite with a protected amino acid to form a highly reactive mixed carboxylic-phosphorous anhydride (B1165640) intermediate. archive.orggoogle.com This reactive species is not typically isolated but is immediately reacted with a second amino acid or peptide to form the desired amide linkage. umich.edu This process can also be adapted to generate other activated intermediates, such as N-hydroxysuccinimide (HOSu) esters, which are stable enough for subsequent coupling reactions. google.com
Low Racemization Methods in Peptide Synthesis
A significant challenge during peptide synthesis is preventing the loss of stereochemical integrity at the α-carbon of the amino acids, a phenomenon known as racemization. uni-heidelberg.deucl.ac.uk The use of phosphorus-based coupling agents like this compound is associated with methods that produce low levels of racemization. archive.orggoogle.com By converting the N-protected amino acid into an active N-hydroxysuccinimide ester, the subsequent coupling reaction can proceed with minimal racemization. google.com For instance, studies using the related reagent ethyl dichlorophosphate (EDCP) to synthesize a model dipeptide demonstrated high optical purity, indicating that this activation method effectively preserves the chirality of the amino acid residues. google.com
Catalytic and Synthetic Applications in Polymer and Material Science
In polymer and material science, phosphorus compounds are incorporated into polymer backbones to impart specific properties such as flame retardancy, biodegradability, and biocompatibility. This compound serves as a precursor in the synthesis of some of these specialized polymers.
Use as a Catalyst in Plastics and Rubber Production
Catalysis is fundamental to the industrial production of plastics and rubbers, with specific catalysts like Ziegler-Natta systems being crucial for polymerizing olefins. However, the available scientific literature does not describe this compound functioning as a catalyst in the large-scale production of conventional plastics and rubber. Its documented role in polymer chemistry is primarily as a reactive monomer or precursor for creating specialized phosphorus-containing polymers, rather than as a catalyst for polymerizing other monomers.
Synthesis of Phosphorus-Containing Polyesters (PPE)
This compound and related dichlorophosphites are employed in the synthesis of phosphorus-containing polyesters (PPEs) and their analogues, such as phosphonodepsipeptides. collectionscanada.gc.ca These materials are valued for their potential biocompatibility and biodegradability. A key synthetic strategy is a multicomponent reaction where a dichlorophosphite is reacted with an amide and an aldehyde, followed by alcoholysis with a hydroxy ester. researchgate.netcollectionscanada.gc.ca This method builds the phosphonate ester linkage that is characteristic of this class of polymers.
Table 1: Representative Synthesis of Phosphonodepsipeptides via Multicomponent Reaction
| Step | Reagents | Process | Outcome | Reference |
|---|---|---|---|---|
| 1 | Amides, Aldehydes, Dichlorophosphites | Multicomponent condensation | Formation of a reactive phosphorus intermediate | researchgate.netcollectionscanada.gc.ca |
Preparation of Biodegradable Photocurable Phosphoramidates
Phosphoramidates are a class of phosphorus-containing compounds with applications in biomedicine due to their biodegradability. collectionscanada.gc.ca Their synthesis can be achieved starting from P(III) precursors like this compound. The process involves a two-stage approach: phosphitylation followed by oxidation. archive.org First, this compound is reacted with appropriate amine-containing molecules to form a trivalent phosphoramidite (B1245037) intermediate. This intermediate is then oxidized in a subsequent step to the stable pentavalent phosphoramidate (B1195095). archive.org By incorporating photoreactive groups, such as alkynes, into the structure, these monomers can be used to create biodegradable, cross-linked polymer networks through photopolymerization techniques like thiol-yne click chemistry. collectionscanada.gc.ca
Table 2: General Synthetic Pathway to Phosphoramidates from this compound
| Stage | Description | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Phosphitylation | Reaction of the P(III) chloride with an alcohol and/or amine. | This compound, Amino-alcohols | Cyclic or acyclic phosphoramidite (P(III) intermediate) | archive.org |
Contributions to Pharmaceutical and Agrochemical Synthesis
The utility of this compound as a precursor is prominent in the synthesis of molecules for the life sciences. Its ability to introduce a phosphite (B83602) moiety is fundamental to the construction of various pharmaceutical and agrochemical agents.
This compound is a key intermediate in the synthesis of diverse pharmaceutical compounds, particularly in the creation of peptide and phosphonopeptide analogues. fishersci.cacymitquimica.com It functions as a phosphorylating agent and an anhydride-forming reagent, essential transformations in peptide chemistry. fishersci.ca
One of the significant applications is in the synthesis of phosphonopeptides, which are peptide mimics where an amino acid residue is replaced by an aminoalkylphosphonic acid. These compounds are notable for their roles as enzyme inhibitors. researchgate.net A convergent and efficient method for generating phosphonopeptides involves a pseudo four-component condensation reaction utilizing amides, aldehydes, amino/peptide esters, and alkyl dichlorophosphites, such as this compound. This reaction simultaneously constructs the aminoalkylphosphonic acid backbone and forms the crucial phosphonamidate bond. researchgate.net
The role of this compound as a precursor for peptide synthesis is summarized below:
| Application Area | Synthetic Role of this compound | Resulting Product Class | Therapeutic Potential |
| Peptide Chemistry | Used as an anhydride-forming reagent and for peptide coupling. fishersci.casigmaaldrich.com | Peptide Derivatives | Broad (depends on peptide sequence) |
| Enzyme Inhibition | Reagent in pseudo four-component condensation reactions. researchgate.net | Phosphonopeptides | Enzyme Inhibitors |
This table summarizes the applications of this compound in pharmaceutical synthesis based on available research.
In the field of agrochemistry, this compound serves as a valuable intermediate for producing various bioactive compounds. cymitquimica.com Organophosphorus compounds are a well-established class of agrochemicals, and this compound provides a direct route to many of the core structures used in modern crop protection. Its role is primarily as a precursor in the synthesis of phosphonate esters and other derivatives that form the basis of certain insecticides and herbicides. cymitquimica.com The reactivity of its P-Cl bonds allows for the introduction of the ethoxyphosphinyl group into a variety of organic molecules to create new active ingredients for agricultural use.
This compound and related alkyl dichlorophosphites are fundamental reagents in the synthesis of phosphoramidate structures, which are critical components of advanced drug delivery systems and oligonucleotide therapeutics. Phosphoramidates often serve as prodrugs or as linkers that connect a drug to a targeting moiety, designed for controlled release within the body.
The synthesis of these linkers often begins with the reaction of an alkyl dichlorophosphite. For instance, phosphonopeptides containing a phosphonamidate bond are synthesized using alkyl dichlorophosphites. researchgate.net Furthermore, the broader class of phosphorodichloridites is instrumental in the phosphoramidite approach to DNA and RNA synthesis. ru.nlgoogle.com This method is the cornerstone of manufacturing synthetic oligonucleotides used in gene therapy and antisense drugs.
The process involves converting the dichlorophosphite into a phosphoramidite reagent, such as an N,N-diisopropylphosphoramidochloridite. researchgate.netoup.com This reagent is then reacted with a protected nucleoside to form a nucleoside phosphoramidite, the monomer building block for solid-phase oligonucleotide synthesis. oup.com The ethyl group in this compound is representative of the types of protecting groups used on the phosphorus atom during these synthetic sequences.
| Reagent Class | Derived From | Application | Significance |
| Alkyl Dichlorophosphites | (e.g., this compound) | Synthesis of phosphonopeptides with phosphonamidate bonds. researchgate.net | Creation of peptide mimetics for therapeutic use. |
| Phosphoramidite Reagents | Phosphorodichloridites | Solid-phase synthesis of DNA and RNA. google.comoup.com | Production of oligonucleotides for antisense therapy and gene-based drugs. |
This interactive table outlines the role of dichlorophosphites in creating linkers for drug delivery and therapeutic applications.
Specialized Synthetic Transformations
Beyond its direct application as an intermediate, the unique reactivity of this compound enables its use in highly specialized synthetic methodologies to create other valuable phosphorus-based reagents.
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of alkenes, particularly α,β-unsaturated esters, with high (E)-stereoselectivity. wikipedia.orgorganic-chemistry.org The key reagents for this transformation are stabilized phosphonates. This compound is a precursor to reagents that can be used to generate these essential phosphonates.
This compound is itself a phosphorodichloridite and can be used as a starting material to synthesize other valuable phosphorus reagents, such as phosphorochloridites (which contain only one chlorine atom). A prime example is the synthesis of diethyl chlorophosphite. chemicalbook.com
This transformation is achieved by reacting ethyl phosphorodichloridite with one equivalent of ethanol (B145695) in the presence of a base like triethylamine. The reaction conditions can be controlled to achieve high selectivity for the monochloro product over the fully substituted triethyl phosphite. A patent describes a process where concurrent addition of ethanol and triethylamine to a solution of ethyl phosphorodichloridite at -10°C yields the corresponding diethyl chlorophosphite with good selectivity. chemicalbook.com This conversion is a critical step in building more complex phosphite triester and phosphoramidite reagents, highlighting the modularity of this compound in synthetic chemistry.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of ethyl dichlorophosphite (B8498940). By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ³¹P NMR provide a comprehensive picture of the compound's connectivity and chemical environment.
¹H NMR Spectroscopy for Structural Elucidation
Proton (¹H) NMR spectroscopy is instrumental in identifying the ethyl group within the molecule. The spectrum reveals the number of different types of protons and their neighboring environments. Protons on carbons adjacent to electronegative atoms, such as oxygen, are deshielded and thus appear at a lower field (higher chemical shift). libretexts.org For ethyl dichlorophosphite, the protons of the methylene (B1212753) group (-CH2-) are directly bonded to an oxygen atom, causing them to resonate at a lower field compared to the protons of the methyl group (-CH3).
The typical ¹H NMR spectral data for the ethyl group in similar environments shows the -CH₂- protons in the range of 3.5-4.5 ppm and the -CH₃ protons between 1.2-1.6 ppm. libretexts.org The splitting pattern, governed by spin-spin coupling, further confirms the structure. The -CH₂- signal appears as a quartet due to coupling with the three neighboring -CH₃ protons, while the -CH₃- signal is a triplet due to coupling with the two adjacent -CH₂- protons.
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of this compound. As with ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. libretexts.org The carbon atom of the methylene group (-CH₂-), being attached to an electronegative oxygen atom, is more deshielded and appears at a lower field in the spectrum compared to the methyl group (-CH₃) carbon. libretexts.orgchemguide.co.uk
The presence of the phosphorus atom also influences the carbon signals, potentially causing splitting of the peaks due to C-P coupling, which can be observed over one to three bonds. libretexts.org A representative ¹³C NMR spectrum for this compound is available, though specific chemical shift values require detailed spectral analysis. nih.gov Generally, carbons bonded to oxygen in ethers and similar functional groups appear in the 50-90 ppm range. chemguide.co.uk
³¹P NMR Spectroscopy for Phosphorus Environment
Phosphorus-31 (³¹P) NMR is a highly specific technique for characterizing organophosphorus compounds, as the ³¹P nucleus is NMR-active and has a wide range of chemical shifts that are sensitive to the oxidation state and coordination environment of the phosphorus atom. researchgate.netresearchgate.net For this compound, where phosphorus is in the +3 oxidation state and bonded to two chlorine atoms and one oxygen atom, the ³¹P chemical shift is expected in a characteristic downfield region. youtube.com The chemical shift for compounds with two alkoxy groups and one halogen is typically in the range of 140 to 190 ppm. youtube.com The presence of two halogen atoms, as in this compound, would further influence this shift. The exact chemical shift provides a unique fingerprint for the phosphorus environment within the molecule.
2D NMR Techniques for Complex Structures
For more complex molecules or to unambiguously assign signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. lu.se
COSY experiments establish correlations between coupled protons, which in the case of this compound would show a cross-peak between the -CH₂- and -CH₃- signals, confirming their connectivity.
HMQC correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive assignment of the -CH₂- and -CH₃- carbons.
HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This could show correlations from the -CH₂- protons to the -CH₃- carbon and vice versa, as well as potential correlations to the phosphorus atom, further solidifying the structural assignment.
While specific 2D NMR studies on this compound are not detailed in the provided results, these techniques are standard practice for the structural elucidation of organophosphorus compounds. lu.sempg.de
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In this compound, key vibrational bands would be expected for the C-H, C-O, and P-Cl bonds. The PubChem database contains FTIR and ATR-IR spectra for this compound, which would show these characteristic absorptions. nih.gov The presence of C-H stretching and bending vibrations from the ethyl group, as well as the C-O stretching vibration, would be readily identifiable. The P-Cl stretching frequency would also be a key diagnostic peak.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular weight of this compound is 146.94 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to this weight.
The fragmentation pattern provides clues about the molecule's structure. For this compound, common fragmentation pathways would involve the loss of the ethyl group, chlorine atoms, or other small fragments. libretexts.org Analysis of the resulting fragment ions helps to piece together the original structure. For instance, the loss of an ethyl group (-C₂H₅) would result in a peak at m/z corresponding to the remaining [P(Cl)₂O]⁺ fragment. Similarly, the loss of a chlorine atom would lead to a [C₂H₅OPCl]⁺ fragment. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a top peak at m/z 118. nih.gov
Spectroscopic Data Summary for this compound
| Technique | Observation | Interpretation |
| ¹H NMR | Quartet and Triplet | Confirms the presence and connectivity of the ethyl group (-CH₂CH₃). |
| ¹³C NMR | Two distinct signals | Identifies the two unique carbon environments of the ethyl group. |
| ³¹P NMR | Single resonance in a specific downfield region | Characterizes the chemical environment of the phosphorus atom. |
| IR Spectroscopy | Characteristic absorption bands | Indicates the presence of C-H, C-O, and P-Cl functional groups. nih.gov |
| Mass Spectrometry | Molecular ion peak and specific fragment ions | Confirms the molecular weight and provides structural information through fragmentation analysis. nih.gov |
Elemental Analysis for Composition Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, phosphorus, chlorine) present in a compound. For this compound, this method serves to confirm its empirical and molecular formula, C₂H₅Cl₂OP. sigmaaldrich.comsigmaaldrich.com The experimentally determined percentages of each element are compared against the theoretical values calculated from the molecular formula and atomic weights. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
The theoretical elemental composition of this compound, derived from its molecular weight of 146.94 g/mol , is detailed below. sigmaaldrich.comsigmaaldrich.com
Table 1: Theoretical Elemental Composition of this compound Press the button to view the interactive table. View Interactive Table
| Element | Symbol | Atomic Weight (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 2 | 24.022 | 16.35% |
| Hydrogen | H | 1.008 | 5 | 5.040 | 3.43% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 48.25% |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.89% |
| Phosphorus | P | 30.974 | 1 | 30.974 | 21.08% |
| Total | 146.941 | 100.00% |
Other Spectroscopic and Analytical Methods
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy levels. ufg.bruba.ar The types of electronic transitions depend on the orbitals involved, such as bonding (π, σ) and non-bonding (n) orbitals.
The structure of this compound, C₂H₅OPCl₂, lacks π-bonds (chromophores) typically associated with strong absorptions in the 200-700 nm range. The molecule does, however, possess non-bonding (n) electrons on the oxygen and chlorine atoms and sigma (σ) bonds throughout its structure. Consequently, the primary electronic transitions expected for this compound are n→σ* (n to sigma-antibonding). These transitions generally require high energy, and their corresponding absorption maxima (λmax) typically occur in the far-ultraviolet region (below 200 nm). This region is often inaccessible to standard UV-Vis spectrophotometers due to absorption by atmospheric components like oxygen. Therefore, a conventional UV-Vis spectrum of pure this compound is not expected to show significant absorption bands.
Nuclear Quadrupole Resonance (NQR) is a solid-state radiofrequency spectroscopic technique that detects the interaction between the electric quadrupole moment of a nucleus and the surrounding electric field gradient (EFG). du.ac.inismar.org This method is applicable only to nuclei with a spin quantum number (I) greater than 1/2. mdpi.com
In this compound, the chlorine isotopes, ³⁵Cl (I=3/2) and ³⁷Cl (I=3/2), are NQR-active. The NQR frequency is exceptionally sensitive to the electronic environment and the nature of the chemical bond at the nucleus. atnf.csiro.au An NQR spectrum of solid this compound would provide distinct resonance signals for the chlorine atoms. The precise frequencies of these signals are determined by the quadrupole coupling constant, which reflects the strength of the interaction between the nuclear quadrupole moment and the local EFG. This data offers detailed insights into the P-Cl bond character and the crystalline environment. While specific NQR frequency data for this compound is found in specialized compilations, it is not broadly published in public-domain literature. labnovo.comnih.gov
The refractive index is a fundamental physical property that measures how light propagates through a substance. It is a valuable parameter for the identification and purity assessment of liquid compounds. For this compound, the refractive index is a well-documented optical coefficient.
The standard measurement is taken at 20°C using the D-line of a sodium lamp (589 nm). This specific value is a characteristic physical constant for the compound.
Table 2: Physical Properties of this compound Press the button to view the interactive table. View Interactive Table
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Refractive Index | 1.464 | n20/D | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Density | 1.286 g/mL | at 25 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 117-118 °C | at 760 mmHg | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
Advanced Research Directions and Future Perspectives
Development of Novel Phosphorus-Containing Reagents
Ethyl dichlorophosphite (B8498940) is a pivotal starting material for crafting sophisticated phosphorus-containing reagents tailored for specific synthetic challenges. Its electrophilic nature makes it ideal for reactions involving nucleophilic addition, leading to the creation of a diverse array of molecules. georganics.sk
One significant area of research is the synthesis of phosphonate (B1237965) and phosphoramidate (B1195095) prodrugs, where ethyl dichlorophosphite is used to introduce the phosphorus moiety. georganics.skresearchgate.net For instance, it has been instrumental in creating novel ethylphosphonate-based curcumin (B1669340) mimics, which are designed to have improved solubility and stability compared to the natural compound. mdpi.com In this process, building blocks like tyrosol and melatonin (B1676174) derivatives are reacted with this compound to form the desired phosphonate structure. mdpi.com
Furthermore, its application extends to the synthesis of complex heterocyclic structures. Researchers have successfully employed this compound in one-pot, three-component reactions to produce novel thiazolo georganics.skresearchgate.netgoogle.comdiazaphosphole derivatives. rsc.orgresearchgate.net These reactions, often performed under ultrasonic irradiation, demonstrate the compound's utility in constructing intricate molecular architectures with potential applications in medicinal chemistry. rsc.org It has also been used as a precursor in the synthesis of phosphinanes and azaphosphinanes, which have shown promise as selective inhibitors for therapeutic targets. georganics.sk
Table 1: Examples of Novel Reagents Synthesized from this compound
| Reagent Class | Specific Example | Synthetic Application | Reference |
|---|---|---|---|
| Phosphonate Prodrugs | Ethylphosphonate-based curcumin mimics | Potential therapeutic agents with improved pharmacokinetics | mdpi.com |
| Heterocycles | Thiazolo georganics.skresearchgate.netgoogle.comdiazaphosphole derivatives | Building blocks for medicinal chemistry | rsc.orgresearchgate.net |
| Phosphoramidates | Phosphoramidate linkers | Drug delivery systems | researchgate.net |
Exploration of New Catalytic Systems
The exploration of this compound extends into the realm of catalysis, where it is used both as a component of catalytic systems and as a reagent in catalyzed reactions. While its direct role as a catalyst is less common, it is integral to the synthesis of ligands and other molecules that form the basis of novel catalytic systems. google.comresearchgate.net
For example, organophosphorus compounds derived from this compound are investigated for their ability to induce specific chemical transformations. One study explored the use of ethyl dichlorophosphate (B8581778), a closely related derivative, to facilitate the Beckmann rearrangement of ketoximes into amides under mild conditions, offering an alternative to traditional, harsher methods. mdpi.com
In the field of polymer chemistry, catalytic systems containing phosphites like this compound have been developed for the polymerization of olefins. google.com Additionally, multicomponent reactions catalyzed by simple bases like triethylamine (B128534) utilize this compound to synthesize complex phosphorus heterocycles, showcasing an efficient and atom-economical approach. researchgate.net The development of new catalytic methods for creating carbon-phosphorus bonds is an active area of research, with the potential for synthesizing chiral phosphines for asymmetric catalysis. ethz.ch
Applications in Supramolecular Chemistry and Nanomaterials
This compound is a valuable building block for the construction of macromolecules used in supramolecular chemistry and the fabrication of advanced nanomaterials. mpg.de Its ability to form phosphate (B84403) ester linkages is key to creating polymers with unique properties.
In the field of nanomaterials, this compound is used in the polycondensation reaction with diols to synthesize polyphosphoesters (PPEs). researchgate.net These polymers are emerging as important materials for biomedical applications. For instance, dihydroxy(oligolactide) can be reacted with ethyl dichlorophosphate to produce polylactophosphate, a polymer used to create nanoparticles for drug delivery. researchgate.net Similarly, it is a key reagent in the synthesis of phosphorus-containing pseudo-poly(amino acid)s of the polyester (B1180765) type, which have the remarkable ability to form self-stabilized nanosized dispersions in aqueous solutions, a crucial feature for developing drug delivery systems. lpnu.ualp.edu.ua
Researchers have also used this compound in the synthesis of polymers for theranostic nanoparticles, which combine therapeutic and diagnostic capabilities. acs.org These materials can be designed for applications such as ultrasound-activated imaging and targeted drug release. acs.org Furthermore, PPEs derived from precursors made with this compound have been processed via electrospinning to create nano- and micrometer-sized fibrous materials, opening up applications in tissue engineering and as highly sensitive optical sensors. mpg.de
Bio-inspired and Biocompatible Polymer Research
The demand for advanced biomaterials has spurred research into bio-inspired and biocompatible polymers derived from this compound. Polyphosphoesters (PPEs), synthesized using this compound, are at the forefront of this research due to their potential as biodegradable and biocompatible materials. researchgate.net
The structure of PPEs mimics the phosphodiester backbone of DNA and RNA, making them inherently interesting from a bio-inspired perspective. mpg.de This structural similarity suggests a greater likelihood of biocompatibility. Research is focused on synthesizing linear PPEs through methods like Michael addition polymerization, and also on creating pseudo-poly(amino acid)s which combine the features of polyesters and poly(amino acids). researchgate.netlpnu.ualp.edu.ua These polymers are designed to be non-toxic and environmentally friendly, making them suitable for a range of bioengineering applications, including drug delivery and tissue engineering. researchgate.netnih.govnih.gov
The synthesis often involves reacting this compound with functionalized diols, such as polyoxyethylene glycols, to introduce phosphate groups into the polymer backbone. lpnu.ualp.edu.ua This approach allows for the fine-tuning of the polymer's properties, such as its ability to form micelles or nanoparticles for encapsulating and delivering therapeutic agents. researchgate.netlpnu.ua
Computational Chemistry in Reaction Design and Prediction
Computational chemistry has become an indispensable tool in modern organophosphorus research, enabling the design of new reactions and the prediction of molecular properties before synthesis is undertaken. pageplace.de This is particularly relevant for reactions involving this compound, where theoretical studies can provide deep insights into reaction mechanisms and guide the development of novel molecules.
For example, in the design of new thiazole-based anticancer agents, computational methods were used to screen a virtual library of molecules for their potential bioactivity. researchgate.netrsc.org The most promising candidates, whose synthesis involved this compound, were then synthesized and tested. This synergy between in silico design and practical synthesis accelerates the discovery of new therapeutic agents. researchgate.net
Computational analysis is also employed to understand and optimize reaction pathways. Studies on the formation of phosphoramidate prodrugs, which can be synthesized from this compound, have used computational models to investigate the kinetics of cargo release, helping to design more effective drug delivery systems. researchgate.net The study of phosphoranyl radicals, which can be generated from phosphine (B1218219) derivatives in photoredox catalysis, relies heavily on computational chemistry to elucidate complex radical reaction mechanisms. acs.org
Green Chemistry and Sustainable Synthesis of Organophosphorus Compounds
The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds, with a focus on developing more sustainable and environmentally benign processes. Research involving this compound is contributing to this trend through the exploration of alternative energy sources and more efficient reaction protocols.
A significant advancement is the use of microwave-assisted organic synthesis (MAOS). The synthesis of novel P-heterocycles using this compound has been shown to be highly efficient under microwave irradiation, often leading to shorter reaction times, higher yields, and simplified work-up procedures compared to conventional heating. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ethyl dichlorophosphate |
| Triethylamine |
| Phosphinanes |
| Azaphosphinanes |
| Curcumin |
| Tyrosol |
| Melatonin |
| Thiazolo georganics.skresearchgate.netgoogle.comdiazaphosphole |
| Ketoximes |
| Amides |
| Olefins |
| Dihydroxy(oligolactide) |
| Polylactophosphate |
| Polyphosphoesters (PPEs) |
| Pseudo-poly(amino acid)s |
| Polyoxyethylene glycols |
| Thiazole |
| Phosphoramidates |
Health, Safety, and Environmental Considerations in Research Strictly Academic Perspective
Hazard Identification and Classification in Research Settings
In a research context, Ethyl dichlorophosphite (B8498940) is classified as a hazardous chemical, necessitating strict adherence to safety protocols. fishersci.com It is recognized as a highly flammable liquid and vapor. nih.govsigmaaldrich.comthermofisher.com The primary hazards associated with this compound are its severe corrosive effects on skin and eyes, and its potential to be fatal if inhaled. nih.govthermofisher.comnih.gov
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For Ethyl dichlorophosphite, the GHS classification underscores its significant risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable liquids | Category 2 | Danger | H225: Highly flammable liquid and vapor nih.govsigmaaldrich.com |
| Skin corrosion/irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage nih.govsigmaaldrich.com |
| Acute toxicity, inhalation | Category 1 | Danger | H330: Fatal if inhaled nih.gov |
This table is based on aggregated GHS information. nih.gov The specific classification may vary depending on impurities, additives, and other factors. nih.gov
In addition to these primary classifications, contact with water liberates toxic gas, presenting another significant hazard in a laboratory setting. fishersci.comthermofisher.com It is also important to note that during a fire, irritating and toxic gases may be generated through thermal decomposition or combustion. georganics.sk
Safe Handling and Laboratory Practices in Research
Due to its hazardous nature, the handling of this compound in a research laboratory requires stringent safety measures to minimize exposure and risk.
Engineering Controls:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. georganics.skcleanchemlab.com
Explosion-proof electrical, ventilating, and lighting equipment is essential due to the compound's high flammability. fishersci.com
Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation. fishersci.comgeorganics.sk
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory when working with this compound.
Eye and Face Protection: Tightly fitting safety goggles with side-shields or a face shield are necessary to protect against splashes. sigmaaldrich.comchemicalbook.com
Skin Protection: Impervious, fire/flame-resistant clothing and gloves are required. cleanchemlab.comchemicalbook.com Gloves must be inspected for integrity before each use. cleanchemlab.comchemicalbook.com
Respiratory Protection: If exposure limits are exceeded or if ventilation is inadequate, a full-face respirator with an appropriate filter cartridge (e.g., type ABEK (EN14387)) should be used. chemicalbook.comsigmaaldrich.com
Handling and Storage Procedures:
Avoid contact with skin, eyes, and clothing. georganics.sk
Do not breathe mists or vapors. fishersci.com
All tools and equipment should be of a non-sparking type to prevent ignition of flammable vapors. fishersci.com
Containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. fishersci.comchemicalbook.com
Store under an inert atmosphere and keep refrigerated. fishersci.com
It should be stored separately from incompatible materials such as strong oxidizing agents and strong bases. fishersci.comfishersci.com
Research on Deactivation and Neutralization Methods
Research into the deactivation and neutralization of organophosphorus compounds like this compound is crucial for managing spills and waste. While specific studies on this compound are not extensively detailed in the provided results, general principles for related compounds can be applied from an academic research perspective.
One of the primary reactions of this compound is its violent reaction with water, which produces hydrogen chloride and ethyl phosphate (B84403). ontosight.ai This reactivity itself can be a basis for controlled neutralization, albeit one that must be managed carefully due to the release of toxic and corrosive byproducts.
Research in the broader field of organophosphate decontamination explores various methods. For instance, studies on simulants for chemical warfare agents, which share structural similarities with this compound, investigate hydrolysis reactions under different conditions. google.com The development of novel materials, such as metal-organic frameworks (MOFs), is an active area of research for the catalytic degradation of organophosphates. google.com These studies often focus on understanding the reaction kinetics and mechanisms to develop more efficient and safer decontamination processes. google.com
Further academic inquiry would involve investigating the efficacy of different alkaline solutions for neutralization, the potential for enzymatic degradation, and the development of sorbent materials for containment and subsequent deactivation. The goal of such research is to establish protocols that are not only effective but also minimize the generation of hazardous secondary waste products.
Environmental Impact Research and Responsible Disposal in Academic Labs
The environmental impact of this compound, should it be released, is a significant concern. Research in this area focuses on its ecotoxicity and persistence. Organophosphate compounds, in general, are known to be toxic to aquatic life. nih.gov Preventing the entry of this compound into drains and water systems is a critical aspect of responsible laboratory practice. georganics.sk
Disposal in Academic Laboratories: The disposal of this compound from a research setting must be handled as hazardous waste. georganics.sk It should not be disposed of with municipal waste. georganics.sk The recommended procedure is to hand it over to a licensed hazardous waste disposal company. georganics.sk
Academic research into environmentally friendly disposal methods for organophosphorus compounds is ongoing. This includes investigating advanced oxidation processes, bioremediation, and other technologies that can break down the compound into less harmful substances. The persistence and bioaccumulation potential of this compound and its degradation products would be key areas of study to fully understand its environmental footprint. semanticscholar.org
Regulatory Frameworks and Compliance in Chemical Research
The use of this compound in research is subject to various national and international regulations due to its hazardous properties and potential for misuse.
Chemical Weapons Convention (CWC): While this compound is not explicitly listed in Schedule 1, 2, or 3 of the Chemical Weapons Convention (CWC), the treaty's provisions cover a broad range of toxic chemicals and their precursors. justice.gc.cacwc.govopcw.org The CWC aims to prevent the development, production, stockpiling, and use of chemical weapons. cwc.gov Academic institutions must be aware of the CWC's requirements regarding the declaration of activities involving certain chemicals.
Dual-Use Regulations: this compound is listed as a dual-use item under European Union regulations. europa.eubwcimplementation.org This means it has both legitimate civilian applications (e.g., in chemical synthesis) and potential military applications. bwcimplementation.org The export of such chemicals is strictly controlled, and academic researchers involved in international collaborations must comply with these export control laws. bwcimplementation.org The regulations are in place to prevent the proliferation of materials that could be used in the development of chemical weapons.
Occupational Health and Safety Regulations: In the United States, the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200) mandates that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees. fishersci.com Research laboratories are required to maintain Safety Data Sheets (SDS) for all hazardous chemicals and to train personnel on their safe handling. fishersci.comcleanchemlab.com
Compliance with these regulatory frameworks is a fundamental responsibility for any academic institution conducting research with this compound. This includes maintaining accurate records, implementing robust safety protocols, and ensuring that all personnel are aware of the legal and ethical obligations associated with the use of such chemicals.
Q & A
Q. What are the common synthetic routes for preparing ethyl dichlorophosphite, and how can reaction conditions be optimized for academic research?
this compound is typically synthesized via nucleophilic substitution reactions between alcohols (e.g., ethanol) and phosphorus trichloride (PCl₃) in anhydrous solvents like tetrahydrofuran (THF) or toluene. Triethylamine is often added to scavenge HCl, improving yield . Optimization involves:
- Temperature control : Maintaining 40–45°C to balance reaction rate and side-product formation .
- Solvent selection : Using dry solvents to prevent hydrolysis of PCl₃ .
- Stoichiometry : Equimolar ratios of reactants to minimize unreacted intermediates . Post-synthesis, purification via vacuum distillation or recrystallization (e.g., methanol) is critical .
Q. How should researchers handle purification and characterization of this compound to ensure high purity for subsequent reactions?
- Purification : Filtration through basic alumina removes acidic impurities, followed by solvent evaporation under reduced pressure .
- Characterization :
- NMR spectroscopy (³¹P, ¹H, ¹³C) to confirm structure and purity .
- Elemental analysis to verify stoichiometry .
- Thin-layer chromatography (TLC) for real-time monitoring of reaction progress .
Advanced Research Questions
Q. When encountering contradictory data on the antimicrobial activity of this compound derivatives, what methodological approaches can be employed to resolve these discrepancies?
Discrepancies in bioactivity data (e.g., moderate vs. low inhibition zones) may arise from variations in:
- Microbial strain sensitivity : Validate using standardized strains (e.g., Staphylococcus aureus ATCC 25923) .
- Concentration gradients : Test multiple concentrations (e.g., 250–500 µg/disc) and normalize against controls like DMF .
- Statistical rigor : Apply ANOVA or Tukey’s test to assess significance across replicates . Cross-referencing with structural analogs (e.g., mthis compound) can clarify structure-activity relationships .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?
- Density Functional Theory (DFT) : Model reaction pathways (e.g., nucleophilic attack on P(III)) to predict regioselectivity .
- Molecular dynamics simulations : Assess solvent effects (e.g., polarity of THF vs. toluene) on reaction kinetics .
- Comparative analysis : Validate computational predictions against experimental yields and byproduct profiles .
Q. What strategies are recommended for assessing the toxicity of this compound in laboratory settings, particularly when literature on its specific toxicological profile is limited?
- Class-based extrapolation : Leverage data on organophosphates (e.g., neurotoxicity mechanisms) to hypothesize hazards .
- In vitro assays : Conduct cytotoxicity screens (e.g., MTT assay) using human cell lines .
- Safety protocols : Use fume hoods, PPE, and anhydrous conditions to mitigate exposure risks .
Methodological Guidance for Data Interpretation
Q. How can researchers address low yields in multi-step syntheses involving this compound (e.g., peptide derivatization)?
- Intermediate stabilization : Use inert atmospheres (N₂/Ar) to prevent oxidation of P(III) intermediates .
- Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb HCl or H₂O .
- Stepwise monitoring : Employ ³¹P NMR to track intermediate formation and identify bottlenecks .
Q. What experimental design principles are critical when studying the hydrolysis sensitivity of this compound in aqueous environments?
- Controlled humidity : Perform reactions in gloveboxes or with desiccants to limit H₂O ingress .
- Kinetic studies : Use pH-stat titrations to quantify hydrolysis rates under varying conditions (pH, temperature) .
- Product analysis : Identify hydrolysis byproducts (e.g., phosphoric acid derivatives) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
